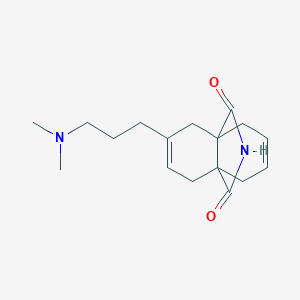
N-(3-(Dimethylamino)propyl)-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboximide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMAPT and has been studied extensively for its potential applications in cancer therapy and other biomedical fields.
Mecanismo De Acción
DMAPT works by inhibiting the activity of various transcription factors, including NF-κB. This leads to a decrease in the expression of genes that are involved in cancer cell growth and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. In addition, DMAPT has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMAPT in lab experiments is its ability to inhibit the activity of NF-κB, which is involved in a variety of cellular processes. This makes it a valuable tool for studying the role of NF-κB in various diseases, including cancer. However, one limitation of using DMAPT in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research on DMAPT. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. In addition, further research is needed to fully understand the mechanism of action of DMAPT and its potential applications in cancer therapy and other biomedical fields. Finally, there is a need for more extensive preclinical and clinical trials to evaluate the safety and efficacy of DMAPT in humans.
Métodos De Síntesis
DMAPT can be synthesized through a multistep process that involves the reaction of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic anhydride with dimethylamine in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of various transcription factors, including NF-κB, which are known to play a critical role in cancer cell growth and survival. In addition, DMAPT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
16609-47-5 |
|---|---|
Fórmula molecular |
C17H24N2O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]-12-azatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)11-5-6-13-7-10-16-8-3-4-9-17(16,12-13)15(21)18-14(16)20/h3-4,7H,5-6,8-12H2,1-2H3,(H,18,20,21) |
Clave InChI |
KLZOZRRRHRHLAU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CCC23CC=CCC2(C1)C(=O)NC3=O |
SMILES canónico |
CN(C)CCCC1=CCC23CC=CCC2(C1)C(=O)NC3=O |
Sinónimos |
N-[3-(Dimethylamino)propyl]-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarbimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



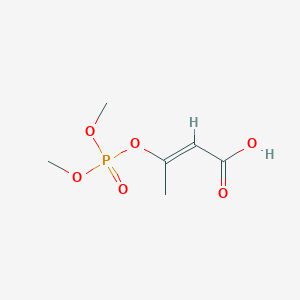
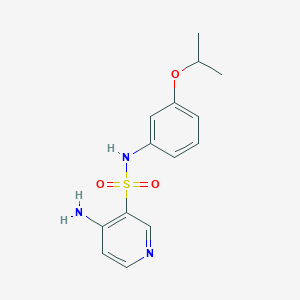
![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)
![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)
![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
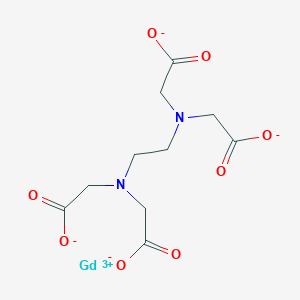
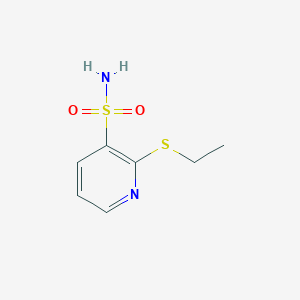
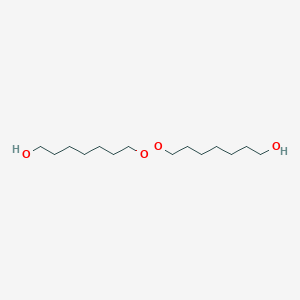

![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
